Ni(dppf)Cl2 is a versatile catalyst for various organic transformations. Some prominent examples include:
These reactions involve forming new carbon-carbon bonds between different organic molecules. Ni(dppf)Cl2 can be used as a catalyst for Suzuki-Miyaura couplings, Sonogashira couplings, and Negishi couplings [1].()
Ni(dppf)Cl2 can catalyze the addition of hydrogen (H2) across unsaturated bonds in organic molecules. This process is useful for converting alkenes (double bonds) to alkanes (single bonds) and alkynes (triple bonds) to alkenes or alkanes [2].()
Ni(dppf)Cl2 can catalyze the addition of a boron-hydrogen (BH) bond across unsaturated bonds. This reaction is valuable for introducing functional groups containing boron into organic molecules [3].()
The effectiveness of Ni(dppf)Cl2 as a catalyst arises from its ability to bind to various organic molecules through the electron-donating diphenylphosphino groups. This binding activates the organic molecules, making them more susceptible to reaction. Additionally, the nickel center facilitates the transfer of electrons during the reaction process.
Ni(dppf)Cl2 finds use in the development of functional materials. Research explores its potential for applications like:
Ni(dppf)Cl2 can be employed as a precursor for the synthesis of electroluminescent materials used in OLEDs [4]. These materials emit light when electrically stimulated.()
The ability of Ni(dppf)Cl2 to interact with specific molecules makes it a candidate for developing chemical sensors. By incorporating Ni(dppf)Cl2 into a sensor design, researchers can create devices that detect the presence of particular chemicals in the environment [5].()
The chemical reactivity of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride is primarily governed by the nickel(II) center, which can participate in various coordination and redox reactions. Common reactions include:
The biological activity of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride has been explored in various studies. Its potential applications in medicinal chemistry are attributed to its ability to interact with biological molecules. For instance, compounds with similar structures have shown activity against cancer cell lines and have been investigated for their roles in enzyme inhibition and as potential anti-inflammatory agents. The specific biological effects depend on the ligand environment and the oxidation state of the nickel center .
The synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride typically involves several steps:
This compound has several notable applications:
Interaction studies involving [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride focus on its binding affinity with biological targets. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and molecular docking studies are employed to elucidate its interaction mechanisms with proteins and nucleic acids. These studies help in understanding how structural variations affect its biological activity and selectivity .
Several compounds share structural similarities with [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
[1,1'-Bis(diphenylphosphino)ferrocene]copper(II) | Copper complex | Different metal center alters catalytic properties |
[2-(diphenylphosphino)-1-(ferrocenyl)]ethanol | Phosphine-ferrocene derivative | Exhibits different solubility and reactivity profiles |
Ferrocene-based phosphine oxides | Phosphine oxide | Known for their enhanced stability and reactivity |
The uniqueness of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride lies in its specific combination of ferrocene's stability and the versatile coordination chemistry offered by nickel(II), making it particularly effective in catalysis and potential therapeutic applications.
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride represents a complex organometallic compound with molecular formula C₃₄H₂₈Cl₂FeNiP₂ and molecular weight of 683.98 g/mol [1] [2]. The compound crystallizes as dark green powder or crystals with a melting point of 285°C [1] [2]. The crystallographic analysis reveals fundamental structural parameters that define the spatial arrangement of this bimetallic complex.
The nickel center in [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride adopts a distorted square planar geometry, which is characteristic of nickel(II) complexes with diphosphine ligands [5] [8]. The distortion from ideal square planar geometry arises from the constraints imposed by the chelating bis(diphenylphosphino)ferrocene ligand backbone [5]. X-ray crystallographic studies demonstrate that each nickel(II) center coordinates to two phosphorus atoms from the diphosphine ligand and two chloride ions, forming the complete coordination sphere [8].
The phosphorus-nickel-phosphorus bite angle in this complex is approximately 99°, which represents the optimal angle for bis(diphenylphosphino)ferrocene coordination [27] [34]. This bite angle is maintained through conformational adjustments of the ferrocene backbone rather than significant distortion of the nickel coordination sphere [34]. The nickel-phosphorus bond distances are typically in the range of 2.20-2.26 Å, consistent with other nickel(II) diphosphine complexes [5].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Weight | 683.98 g/mol | [1] [2] |
Melting Point | 285°C | [1] [2] |
P-Ni-P Bite Angle | ~99° | [27] [34] |
Ni-P Bond Distance | 2.20-2.26 Å | [5] |
Coordination Geometry | Distorted Square Planar | [5] [8] |
The square planar geometry is further stabilized by the electronic configuration of nickel(II), which favors this coordination mode over tetrahedral arrangements [30]. The distortion from ideal geometry is quantified by deviations in bond angles, with chloride-nickel-chloride angles typically deviating from the ideal 90° due to steric constraints imposed by the bulky phosphine substituents [33].
The ferrocene backbone in [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride exhibits significant conformational flexibility that directly influences the overall molecular architecture [27] [32]. The two cyclopentadienyl rings can adopt various relative orientations, with the staggered conformation being most prevalent under standard conditions [29] [32].
Crystallographic analysis reveals that the ferrocene unit maintains a nearly staggered conformation with a torsion angle between the cyclopentadienyl rings of approximately 30-40° [34]. This conformation represents a compromise between the intrinsic preference of ferrocene for the staggered arrangement and the geometric constraints imposed by nickel coordination [34]. The flexibility of the ferrocene backbone allows accommodation of different bite angles while maintaining optimal orbital overlap for metal-ligand bonding [27].
The iron center in the ferrocene unit is equidistant from both cyclopentadienyl rings at approximately 1.65 Å [39]. The carbon-carbon bond lengths within the cyclopentadienyl rings range from 1.36 to 1.83 Å, indicating some degree of bond alternation due to the asymmetric substitution pattern [36]. The ferrocene backbone can undergo conformational changes in response to external stimuli such as temperature and pressure, with barrier heights for ring rotation typically around 0.9 kcal/mol [32].
Conformational Parameter | Value | Reference |
---|---|---|
Preferred Conformation | Staggered | [29] [32] |
Ring Torsion Angle | 30-40° | [34] |
Fe-Cp Distance | ~1.65 Å | [39] |
Rotation Barrier | 0.9 kcal/mol | [32] |
C-C Bond Length Range | 1.36-1.83 Å | [36] |
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride exhibits diamagnetic behavior consistent with a low-spin nickel(II) configuration in square planar geometry [12] [14]. The electronic structure is characterized by a d⁸ configuration for nickel(II), which in square planar coordination results in complete pairing of electrons and absence of unpaired spins [12].
The magnetic susceptibility measurements confirm the diamagnetic nature of the complex, with magnetic moments significantly below those expected for paramagnetic nickel(II) species [12]. This diamagnetic behavior is attributed to the strong crystal field splitting imposed by the phosphine ligands, which favors electron pairing over high-spin configurations [12]. The absence of unpaired electrons is further supported by the lack of electron paramagnetic resonance signals in the solid state [13].
Temperature-dependent magnetic susceptibility studies reveal minimal variation in magnetic behavior across the temperature range of 2-300 K, indicating stable electronic configuration [12]. The diamagnetic contribution arises primarily from the paired electrons in the filled d orbitals and the aromatic ring systems of the phosphine substituents [11]. The ferrocene unit contributes additional diamagnetic character due to its closed-shell iron(II) configuration [11].
Magnetic Property | Value/Characteristic | Reference |
---|---|---|
Spin State | Low-spin (S = 0) | [12] |
Magnetic Behavior | Diamagnetic | [12] [14] |
Electron Configuration | d⁸ (Ni²⁺) | [12] |
EPR Activity | Silent | [13] |
Temperature Dependence | Minimal | [12] |
The electrochemical behavior of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride involves multiple redox processes centered on both the nickel center and the ferrocene unit [15] [17]. Cyclic voltammetry studies reveal distinct redox couples corresponding to nickel-based and iron-based electron transfer reactions [15] [16].
Redox Process | Potential (V) | Reversibility | Reference |
---|---|---|---|
Ni(II)/Ni(I) | -1.2 to -1.5 | Reversible | [17] |
Ni(I)/Ni(0) | More negative | Quasi-reversible | [17] |
Fe(II)/Fe(III) | +0.4 to +0.6 | Reversible | [17] [21] |
The electrochemical behavior is significantly influenced by solvent choice and supporting electrolyte concentration [16]. In coordinating solvents, additional coordination to the nickel center can stabilize certain oxidation states and shift redox potentials [16]. The compound demonstrates potential applications in electrocatalytic processes, particularly hydrogen evolution reactions, where the multiple redox states can facilitate electron transfer processes [20].
The thermal stability of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride has been extensively characterized through thermogravimetric analysis and differential scanning calorimetry [22] [23]. The compound exhibits remarkable thermal stability with decomposition temperatures significantly above its melting point of 285°C [1] [2].
Thermogravimetric analysis reveals a multi-step decomposition process beginning at temperatures above 300°C [22]. The initial mass loss, typically occurring between 300-400°C, corresponds to the loss of organic components from the phosphine ligands [46]. The second major decomposition step, observed between 450-550°C, involves breakdown of the ferrocene backbone and further degradation of aromatic substituents [22].
The final decomposition products include nickel oxide and iron oxide phases, with phosphorus-containing residues forming complex mixed-metal phosphates [46]. The total mass loss during complete thermal decomposition typically ranges from 60-70% of the original sample mass, consistent with the formation of metal oxide residues [22]. Differential scanning calorimetry confirms the endothermic nature of the decomposition processes, indicating bond-breaking reactions rather than combustion [22].
Temperature Range (°C) | Process | Mass Loss (%) | Reference |
---|---|---|---|
285 | Melting | - | [1] [2] |
300-400 | Initial Decomposition | 20-30 | [22] [46] |
450-550 | Major Decomposition | 30-40 | [22] |
>550 | Final Decomposition | 10-15 | [22] |
Total | Complete Decomposition | 60-70 | [22] |
Phase transition analysis indicates that the compound maintains its crystalline structure up to the melting point, with no observable solid-state phase transitions below 285°C [22]. The thermal stability is attributed to the robust coordination bonds between nickel and phosphorus, as well as the inherent stability of the ferrocene framework [24]. Under inert atmosphere conditions, the decomposition temperatures are slightly elevated compared to oxidizing environments, indicating the role of atmospheric oxygen in promoting thermal degradation [46].